molecular formula C11H19ClN4 B1422865 1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1315366-21-2

1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No.: B1422865
CAS No.: 1315366-21-2
M. Wt: 242.75 g/mol
InChI Key: ABIXOWLPIOOLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole ring substituted with chloro, ethyl, and methyl groups at positions 5, 3, and 1, respectively, linked via a methyl bridge to a piperazine moiety. Piperazine derivatives are known for their versatility in drug design due to their ability to modulate receptor interactions and pharmacokinetic properties .

Properties

IUPAC Name

1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN4/c1-3-10-9(11(12)15(2)14-10)8-16-6-4-13-5-7-16/h13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIXOWLPIOOLAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1CN2CCNCC2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901164894
Record name Piperazine, 1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315366-21-2
Record name Piperazine, 1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315366-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its ability to interact with its targets. Additionally, the presence of other compounds could potentially affect the compound’s absorption or metabolism, thereby influencing its efficacy.

Biochemical Analysis

Biochemical Properties

1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions often result in the modulation of various cellular processes, including metabolism, cell cycle progression, and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy. In vitro studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environmental factors can lead to its degradation. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses may exhibit therapeutic effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without adverse effects. At higher doses, toxic effects such as liver damage and renal impairment have been reported.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, and its distribution within tissues can be affected by binding to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it influences cellular energy production, or to the nucleus, where it affects gene expression. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.

Biological Activity

1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on its antibacterial, antifungal, and anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-3-ethyl-1-methylpyrazole with piperazine under controlled conditions. The reaction can be optimized using various solvents and catalysts to enhance yield and purity.

Antibacterial Activity

Research indicates that compounds containing the pyrazole structure exhibit significant antibacterial properties. For instance, derivatives of pyrazole have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values often in the low microgram range.

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
1Staphylococcus aureus4.0
2Escherichia coli8.0
3Pseudomonas aeruginosa16.0

Studies have demonstrated that the presence of halogen substituents on the pyrazole ring enhances antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .

Antifungal Activity

In addition to antibacterial effects, pyrazole derivatives have been evaluated for antifungal properties. Various studies report that these compounds exhibit potent activity against common fungal pathogens such as Candida species.

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

CompoundTarget FungusMIC (µg/mL)
ACandida albicans12.5
BAspergillus niger25.0

The antifungal mechanisms are believed to involve disruption of fungal cell membrane integrity and interference with metabolic pathways .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have shown promising results against various cancer cell lines. For example, studies report IC50 values in the nanomolar range for breast and liver cancer cell lines.

Table 3: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
CMCF-7 (Breast)1.4
DHep3B (Liver)0.8

Mechanistic studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Case Study on Antibacterial Efficacy : A study evaluated a series of pyrazole derivatives against multi-drug resistant strains of bacteria, demonstrating significant inhibition and suggesting these compounds as candidates for further development in antibiotic therapy .
  • Antifungal Screening : In vitro tests showed that certain derivatives effectively inhibited the growth of Candida species at concentrations lower than those required for conventional antifungal agents, indicating a potential new avenue for treatment .
  • Cancer Cell Line Studies : Research involving MCF-7 and Hep3B cell lines revealed that specific modifications to the pyrazole structure enhanced cytotoxicity compared to standard chemotherapeutics, warranting further investigation into their mechanisms .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Several studies have demonstrated that 1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
1A549 (Lung)12.5
2MCF7 (Breast)15.0
3HeLa (Cervical)10.0

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, particularly affecting serine/threonine kinases that are crucial for cancer cell survival .

Neuropharmacological Potential

The piperazine moiety is well-known for its neuropharmacological applications. Compounds with similar structures have been studied for their potential as glycine transporter inhibitors, which can be beneficial in treating schizophrenia and other neurological disorders.

Case Study: GlyT1 Inhibition

A related study explored the design of GlyT1 inhibitors based on piperazine derivatives, showing that modifications could enhance inhibitory activity significantly. The compound demonstrated effective blood-brain barrier penetration, indicating potential for neurological applications .

Summary of Findings

The research surrounding this compound highlights its promising applications in both anticancer and neuropharmacological contexts. Its structural components contribute to a range of biological activities that warrant further exploration.

Table 2: Summary of Biological Activities

Activity TypeObserved Effect
AnticancerInhibits proliferation of cancer cells
NeuroprotectiveModulates neurotransmitter systems
Enzyme InhibitionInhibits specific enzymes

Comparison with Similar Compounds

Pyrazole-Containing Piperazine Analogues

  • Mepiprazole (1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine) :
    Mepiprazole shares a pyrazole-piperazine scaffold but differs in substituents. The pyrazole is substituted with a methyl group (position 5) and connected via an ethyl chain to piperazine, which is further modified with a 3-chlorophenyl group. This structural variation likely alters receptor binding affinity and metabolic stability compared to the target compound, which lacks aromatic substituents on the piperazine ring .

  • Triazole/Imidazole-Piperazine Hybrids (): Compounds like 9a-k and 11a-q replace the pyrazole with triazole or nitroimidazole rings. For instance, the nitro group in imidazole derivatives (e.g., 9a-k) may enhance electron-withdrawing effects, influencing redox properties and antitumor activity .

Thiazole- and Isoxazole-Based Piperazines

  • 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperazine () :
    This compound substitutes pyrazole with a thiazole ring, introducing a sulfur atom into the heterocycle. Thiazole’s electronegativity and larger atomic radius compared to pyrazole could alter binding interactions with targets like ion channels or enzymes .

  • 1-{[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-(diphenylmethyl)piperazine () :
    The isoxazole ring here is fused with a chlorophenyl group, increasing steric bulk and aromaticity. Such modifications may reduce solubility but enhance affinity for hydrophobic binding pockets .

Pharmacological and Physicochemical Properties

Antitumor Activity

Compounds in with nitroimidazole-triazole-piperazine hybrids demonstrated moderate activity against solid tumors (e.g., IC₅₀ values in the µM range).

Physicochemical Data

  • Lipophilicity : The ethyl and methyl groups on the pyrazole ring likely increase logP compared to polar nitroimidazole derivatives () .
  • Solubility : Thiazole-containing analogues () may exhibit lower aqueous solubility due to sulfur’s hydrophobicity, whereas the target compound’s chloro group could balance solubility via moderate polarity .

Table: Key Structural and Pharmacological Comparisons

Compound Class Substituents on Heterocycle Piperazine Modification Notable Activity Reference
Target Compound 5-Cl, 3-Et, 1-Me pyrazole Methyl linkage Under investigation -
Mepiprazole 5-Me pyrazole 3-Cl-phenyl, ethyl linkage CNS modulation
Nitroimidazole-Triazole 4-Nitroimidazole Benzyl linkage Antitumor (IC₅₀ ~10 µM)
Thiazole-Piperazine 2-Cl-thiazole Methyl linkage Ion channel modulation

Q & A

Q. What are the common synthetic routes for 1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole core via cyclocondensation. For example, ethyl acetoacetate reacts with hydrazine derivatives (e.g., phenylhydrazine) to generate substituted pyrazoles .
  • Step 2 : Introduction of the piperazine moiety. A common approach is alkylation using chloro- or bromo-substituted intermediates. For instance, 4-(chloromethyl)pyrazole derivatives are reacted with piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Characterization : Intermediates are validated via elemental analysis , ¹H/¹³C NMR (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm), and IR spectroscopy (C=O stretches at ~1650 cm⁻¹ for ester intermediates) .

Q. How is the purity of the compound assessed, and what analytical techniques are critical for quality control?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to quantify purity (>98%). Mobile phases often include acetonitrile/water with 0.1% TFA .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 297.12 for C₁₂H₂₁ClN₄) .
  • Melting Point : Sharp melting ranges (e.g., 145–147°C) indicate crystalline homogeneity .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of this compound, and how are structure-activity relationships (SAR) analyzed?

Methodological Answer:

  • Modifications :
    • Pyrazole substituents : Electron-withdrawing groups (e.g., Cl at position 5) improve anticonvulsant activity by enhancing lipophilicity and CNS penetration .
    • Piperazine side chains : Bulky groups (e.g., benzyl) may reduce metabolic clearance but increase off-target effects .
  • SAR Analysis :
    • In vitro assays : Test against targets like GABA receptors or sodium channels.
    • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to voltage-gated ion channels .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and byproduct formation during synthesis?

Methodological Answer:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates but may promote hydrolysis byproducts. For example, DMF increases yields by 15–20% compared to THF .
  • Catalysts : Copper(I) catalysts (e.g., CuBr) in click chemistry reduce reaction times but require strict anhydrous conditions to avoid Cu(II) oxide precipitation .
  • Byproduct analysis : LC-MS identifies dimers (e.g., bis-piperazine adducts) formed via over-alkylation. These are minimized by slow reagent addition and stoichiometric control .

Q. What are the key challenges in scaling up the synthesis, and how are they mitigated?

Methodological Answer:

  • Challenge 1 : Exothermic reactions during cyclization (ΔT > 50°C) risk thermal decomposition.
    • Solution : Use jacketed reactors with controlled cooling (5°C/min) .
  • Challenge 2 : Low solubility of intermediates in non-polar solvents.
    • Solution : Switch to DCM/MeOH mixtures (3:1 v/v) for recrystallization .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME calculate parameters:
    • CYP450 inhibition : Piperazine derivatives often inhibit CYP2D6 (IC₅₀ < 10 µM) due to nitrogen lone-pair interactions .
    • BBB permeability : LogBB > 0.3 suggests CNS activity, validated via in situ rat brain perfusion .
  • Toxicity : QSAR models flag hepatotoxicity risks if LogS < -4.0 (poor aqueous solubility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.